Dibenzofuran-4,6-diborate
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Overview
Description
Dibenzofuran-4,6-diborate is an organic compound with the molecular formula C12H10B2O5 It is a derivative of dibenzofuran, where borate groups are attached at the 4 and 6 positions of the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran-4,6-diborate typically involves the functionalization of dibenzofuran at the 4 and 6 positions. One common method is the palladium-catalyzed borylation of dibenzofuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran-4,6-diborate can undergo various chemical reactions, including:
Oxidation: The borate groups can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the borate groups back to boron-containing intermediates.
Substitution: The borate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Boron-containing intermediates.
Substitution: Functionalized dibenzofuran derivatives.
Scientific Research Applications
Dibenzofuran-4,6-diborate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism by which dibenzofuran-4,6-diborate exerts its effects depends on its application. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The borate groups play a crucial role in this process by capturing neutrons and facilitating the nuclear reactions .
Comparison with Similar Compounds
Dibenzofuran: The parent compound without borate groups.
Dibenzofuran-4,6-dicarboxylic acid: A derivative with carboxylic acid groups at the 4 and 6 positions.
Polychlorinated dibenzofurans: Chlorinated derivatives with different substitution patterns.
Uniqueness: The borate groups enhance its utility in organic synthesis and materials science, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(6-boronodibenzofuran-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10B2O5/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)19-11(7)9/h1-6,15-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVLSQUPFGERC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC(=C3O2)B(O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10B2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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